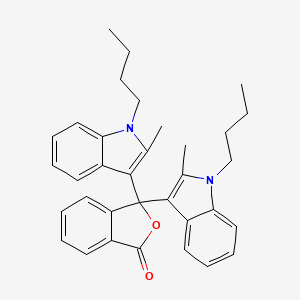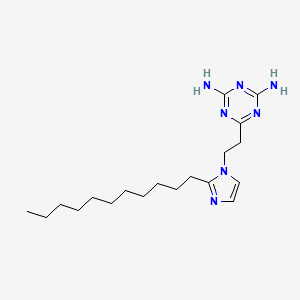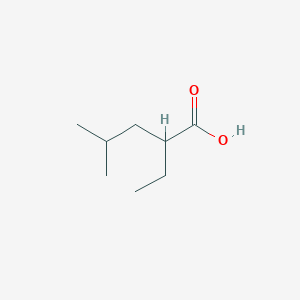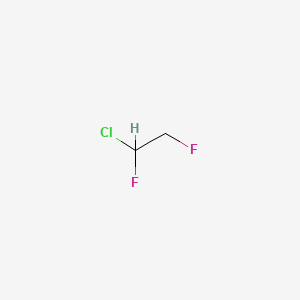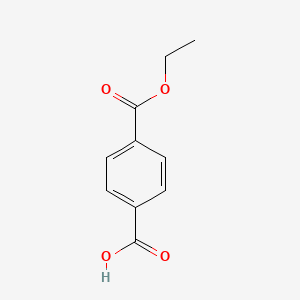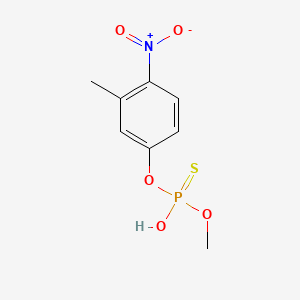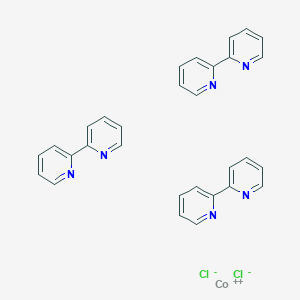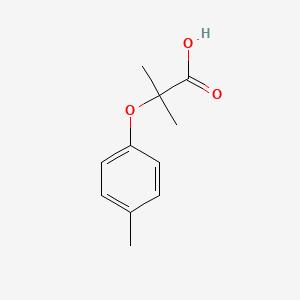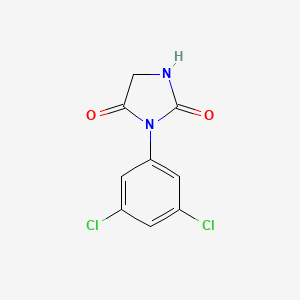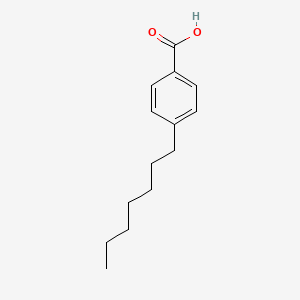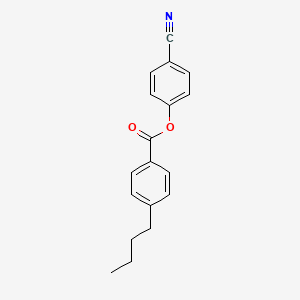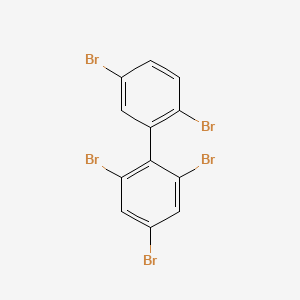
2,2',4,5',6-Pentabromobiphenyl
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,2’,4,5’,6-Pentabromobiphenyl is C12H5Br5 . The IUPAC name is 1,3,5-tribromo-2-(2,5-dibromophenyl)benzene . The InChI is InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,4,5’,6-Pentabromobiphenyl is 548.7 g/mol . The density is 2.328±0.06 g/cm3 . The melting point is 125-126 °C and the boiling point is 428.4±40.0 °C .Aplicaciones Científicas De Investigación
Environmental and Biological Impact Studies :
- PBBs, including compounds like 2,2',4,5',6-Pentabromobiphenyl, are studied for their environmental persistence and biological impact. For instance, the work by Sellström et al. (2003) analyzed Guillemot eggs for the presence of PBBs, indicating the environmental monitoring aspect of these compounds (Sellström et al., 2003).
Chemical and Physical Characterization :
- Research by Moore and Aust (1978) focused on the purification and structural characterization of PBB congeners, including 2,2',4,5',6-Pentabromobiphenyl, contributing to the understanding of their chemical properties (Moore & Aust, 1978).
Toxicology and Metabolism Studies :
- Studies on the metabolism and toxicological aspects of PBBs have been conducted. For example, Erratico et al. (2011) explored the oxidative metabolism of BDE-47 and BDE-99, related compounds to 2,2',4,5',6-Pentabromobiphenyl, in rat hepatic microsomes (Erratico et al., 2011).
Material Science Applications :
- PBBs have been studied for their applications in material science. For instance, research on liquid crystal materials often involves similar biphenyl structures, as in the study by Bogi and Faetti (2001) on the properties of 4'-pentyl-4-cyanobiphenyl, a compound structurally related to PBBs [(Bogi & Faetti, 2001)](https://cons
Safety And Hazards
Propiedades
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQKAZYUPPRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074771 | |
| Record name | PBB 103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5',6-Pentabromobiphenyl | |
CAS RN |
59080-39-6 | |
| Record name | 2,2',4,5',6-Pentabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




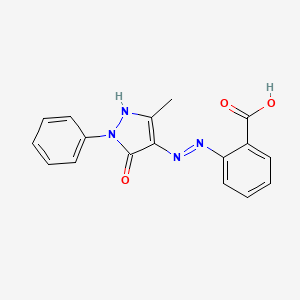
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)
